The Structure and Application of Ac-Lys-D-Ala-D-lactic acid: A Technical Guide
The Structure and Application of Ac-Lys-D-Ala-D-lactic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nα,Nε-diacetyl-L-lysyl-D-alanyl-D-lactic acid, commonly abbreviated as Ac-Lys(Ac)-D-Ala-D-lactic acid, is a synthetic depsipeptide of significant interest in the fields of biochemistry, microbiology, and pharmaceutical development. Its structure mimics the modified peptidoglycan precursor terminus found in vancomycin-resistant bacteria, making it an indispensable tool for studying the mechanisms of antibiotic resistance. Vancomycin, a glycopeptide antibiotic of last resort, functions by binding to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of bacterial cell wall precursors, thereby inhibiting cell wall synthesis.[1][2][3] In resistant strains, such as VanA and VanB-type enterococci, the terminal D-alanine is replaced by a D-lactate (D-Lac), forming a D-Ala-D-Lac depsipeptide.[1][2][3] This single atomic substitution (an ester oxygen for an amide nitrogen) drastically reduces vancomycin's binding affinity by approximately 1000-fold, rendering the antibiotic ineffective.[2][4]
This guide provides a comprehensive overview of the structure of Ac-Lys(Ac)-D-Ala-D-lactic acid, its role in the molecular basis of vancomycin resistance, and its application as a specialized substrate in enzymatic studies.
Chemical Structure and Physicochemical Properties
Ac-Lys(Ac)-D-Ala-D-lactic acid is a tri-part molecule consisting of a diacetylated L-lysine residue, a D-alanine residue, and a D-lactic acid residue. The key feature is the ester bond linking D-alanine and D-lactic acid, which defines it as a depsipeptide.[5][6] The diacetylation of the lysine moiety, at both the α-amino and ε-amino groups, enhances the molecule's overall solubility and stability, making it well-suited for use in aqueous buffer systems for biochemical assays.[7][8]
Figure 1: Chemical structure of Ac-Lys(Ac)-D-Ala-D-lactic acid.
Data Presentation: Physicochemical Properties
The following table summarizes the key physicochemical properties of Ac-Lys(Ac)-D-Ala-D-lactic acid.
| Property | Value | Reference(s) |
| IUPAC Name | Nα,Nε-diacetyl-L-lysyl-D-alanyl-D-lactic acid | [9] |
| CAS Number | 65882-12-4 | [6][9] |
| Molecular Formula | C₁₆H₂₇N₃O₇ | [6][8] |
| Molecular Weight | 373.41 g/mol | [8] |
| Canonical SMILES | C--INVALID-LINK--C(=O)O">C@HNC(=O)--INVALID-LINK--NC(=O)C | |
| Solubility | Enhanced solubility and stability in aqueous solutions due to diacetylation. | [7][8] |
Role in Vancomycin Resistance
The clinical efficacy of vancomycin is predicated on its ability to form five crucial hydrogen bonds with the D-Ala-D-Ala terminus of peptidoglycan precursors, effectively sequestering the substrate from the transpeptidase enzymes responsible for cell wall cross-linking.[1]
The VanS/VanR Two-Component Signaling Pathway
In resistant bacteria, the presence of vancomycin is detected by a two-component regulatory system encoded by the van gene cluster.[4] The sensor, VanS, is a membrane-bound histidine kinase that perceives the antibiotic signal. Upon activation, VanS autophosphorylates and subsequently transfers the phosphoryl group to its cognate response regulator, VanR. Phosphorylated VanR then functions as a transcription factor, activating the expression of the vanH, vanA, and vanX genes. These genes orchestrate the reprogramming of the cell wall precursor:
-
VanH: A dehydrogenase that converts pyruvate to D-lactate.
-
VanA: A ligase that catalyzes the formation of an ester bond between D-alanine and D-lactate, producing the D-Ala-D-Lac depsipeptide.
-
VanX: A D,D-dipeptidase that hydrolyzes any remaining D-Ala-D-Ala dipeptides, preventing their incorporation into the cell wall.[4]
In the absence of vancomycin, VanS functions as a phosphatase, removing the phosphoryl group from VanR and thereby down-regulating the expression of the resistance genes.[2]
Figure 2: The VanS/VanR signaling pathway for vancomycin resistance.
Molecular Basis of Reduced Binding Affinity
The substitution of the amide NH group in D-Ala-D-Ala with an ester oxygen in D-Ala-D-Lac leads to a critical loss of a hydrogen bond with the vancomycin backbone. Furthermore, it introduces electrostatic repulsion between the lone pair electrons of the ester oxygen and a carbonyl oxygen in the vancomycin binding pocket.[1] This combination of a lost attractive force and an added repulsive force is responsible for the ~1000-fold decrease in binding affinity.
Figure 3: Comparison of vancomycin interactions with native vs. resistant termini.
Data Presentation: Comparative Binding Affinities
The change in the peptidoglycan terminus results in a dramatic and quantitatively established decrease in vancomycin's binding affinity.
| Target Ligand Terminus | Vancomycin Binding Affinity (Kd) | Fold Difference | Reference(s) |
| L-Lys-D-Ala-D-Ala | ~ 1 µM (Micromolar) | ~1000x Higher Affinity | |
| L-Lys-D-Ala-D-Lac | ~ 1 mM (Millimolar) | - |
Application in Enzyme Characterization
Ac-Lys(Ac)-D-Ala-D-lactic acid is a valuable tool for studying the mechanism of penicillin-binding proteins (PBPs), specifically the subclass of penicillin-sensitive D-alanine carboxypeptidases (DD-carboxypeptidases). These enzymes are involved in the final stages of peptidoglycan synthesis.[1][3]
The depsipeptide serves as a superior substrate compared to its peptide analogue, Ac-Lys(Ac)-D-Ala-D-Ala. The ester bond is more labile than the corresponding amide bond, leading to a more rapid acylation of the enzyme's active site serine.[1][3] This acceleration of the rate-limiting acylation step (k₂) allows for the accumulation and trapping of a covalent acyl-enzyme intermediate, which is crucial for mechanistic studies.[1][3]
Data Presentation: Comparative Enzyme Kinetics
The study by Rasmussen and Strominger (1978) demonstrated the enhanced efficiency of DD-carboxypeptidases when utilizing the depsipeptide substrate.
| Enzyme Source | Substrate | Relative Hydrolysis Rate | Catalytic Efficiency (Vmax/Km) Enhancement | Reference(s) |
| Bacillus subtilis | Depsipeptide | 15-fold faster | 19 to 147-fold | [1][3] |
| Peptide | Baseline | Baseline | [1][3] | |
| Escherichia coli | Depsipeptide | 4-fold faster | 19 to 147-fold | [1][3] |
| Peptide | Baseline | Baseline | [1][3] | |
| Staphylococcus aureus | Depsipeptide | No acceleration | 19 to 147-fold | [1][3] |
| Peptide | Baseline | Baseline | [1][3] | |
| With the S. aureus enzyme, deacylation (k₃) is already the rate-determining step, so accelerating acylation does not increase the overall turnover rate.[1][3] |
Experimental Protocols and Workflows
Chemical Synthesis
The multi-step chemical synthesis of Nα,Nε-diacetyl-L-lysyl-D-alanyl-D-lactic acid was first described by Rasmussen and Strominger. The process involves standard peptide and ester coupling chemistry, requiring careful use of protecting groups for the various functional moieties (amino and carboxyl groups) to ensure correct bond formation. The full, detailed protocol can be found in the original 1978 publication in the Proceedings of the National Academy of Sciences of the United States of America.[1][3][7]
Experimental Workflow: Trapping an Acyl-Enzyme Intermediate
The unique properties of Ac-Lys(Ac)-D-Ala-D-lactic acid allow for the effective trapping and isolation of the acyl-enzyme intermediate of DD-carboxypeptidases.
Figure 4: Experimental workflow for trapping DD-carboxypeptidase acyl-enzyme intermediate.
Protocol: Trapping the Acyl-Enzyme Intermediate of B. subtilis DD-Carboxypeptidase
This protocol is adapted from the methodology described by Rasmussen and Strominger (1978).[1][3]
1. Materials:
-
Purified B. subtilis DD-carboxypeptidase.
-
Radiolabeled [¹⁴C]Nα,Nε-diacetyl-L-lysyl-D-alanyl-D-lactic acid.
-
Incubation Buffer: e.g., Sodium acetate buffer, pH 5.0.
-
Quench Solution: 30% Acetic Acid.
-
For Isolation: Sephadex G-50 column equilibrated with a low pH buffer (e.g., pH 3.0).
-
For Detection: Acetone (pre-chilled), SDS-PAGE reagents, fluorography reagents or phosphor screen.
2. Procedure:
-
Enzyme-Substrate Incubation: In a microcentrifuge tube, combine the purified DD-carboxypeptidase enzyme with [¹⁴C]Ac-Lys(Ac)-D-Ala-D-lactic acid in the incubation buffer. The final concentrations and volume will depend on the specific activity of the enzyme and the desired stoichiometry. Incubate at the optimal temperature for the enzyme (e.g., room temperature or 37°C) for a short period.
-
Reaction Quenching: To trap the intermediate, rapidly stop the reaction and stabilize the covalent complex by lowering the pH. Add a pre-calculated volume of the Quench Solution to bring the final pH of the mixture to 3.0.[1][3]
-
Isolation of the Acyl-Enzyme Complex:
-
Immediately apply the quenched reaction mixture to a Sephadex G-50 size-exclusion column.
-
Elute the column with a pH 3.0 buffer.
-
Collect fractions and measure the radioactivity (via liquid scintillation counting) and protein concentration (e.g., Lowry assay) of each fraction.
-
The radioactivity that co-elutes with the protein peak corresponds to the trapped [¹⁴C]acyl-enzyme intermediate.[1][3]
-
-
Detection of the Acyl-Enzyme Complex:
-
Alternatively, after quenching, precipitate the protein by adding several volumes of cold acetone.
-
Pellet the denatured protein-substrate complex by centrifugation.
-
Wash the pellet to remove unreacted substrate.
-
Resuspend the pellet in SDS-PAGE loading buffer, resolve the protein using polyacrylamide gel electrophoresis.
-
Visualize the radiolabeled protein band by exposing the dried gel to X-ray film (fluorography) or a phosphor screen.[1][3]
-
Conclusion
Ac-Lys-D-Ala-D-lactic acid is a powerful and highly specific chemical probe. Its structure, which precisely mimics the depsipeptide terminus of peptidoglycan precursors in vancomycin-resistant bacteria, makes it the definitive substrate for studying the molecular interactions that underpin this critical antibiotic resistance mechanism. Furthermore, its enhanced reactivity as a depsipeptide has enabled fundamental mechanistic studies of DD-carboxypeptidases, providing insights into the formation of acyl-enzyme intermediates central to their catalytic cycle. For researchers in drug development, this molecule remains a gold standard for assaying the binding of novel vancomycin derivatives designed to overcome resistance and for characterizing the enzymes involved in bacterial cell wall biosynthesis.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Ac-Lys(Ac)-D-Ala-D-lactic acid | 65882-12-4 | FA110848 [biosynth.com]
- 3. chemwhat.com [chemwhat.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. canbipharm.com [canbipharm.com]
- 6. D-Lactic Acid | C3H6O3 | CID 61503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. chembk.com [chembk.com]
- 9. Documents download module [ec.europa.eu]
